molecular formula C18H10Br2FN3S B2647872 (E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile CAS No. 864923-50-2

(E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2647872
CAS No.: 864923-50-2
M. Wt: 479.17
InChI Key: FWBAMDRIIBLOJK-FMIVXFBMSA-N
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Description

(E)-3-((4-Bromo-2-fluorophenyl)amino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile is a structurally complex small molecule featuring a thiazole core substituted with a 3-bromophenyl group and an acrylonitrile moiety linked to a 4-bromo-2-fluorophenylamino group. The compound’s design integrates halogenated aromatic systems (bromo and fluoro substituents) and a thiazole heterocycle, which are known to enhance lipophilicity, metabolic stability, and intermolecular interactions in drug discovery contexts .

Properties

IUPAC Name

(E)-3-(4-bromo-2-fluoroanilino)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Br2FN3S/c19-13-3-1-2-11(6-13)17-10-25-18(24-17)12(8-22)9-23-16-5-4-14(20)7-15(16)21/h1-7,9-10,23H/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBAMDRIIBLOJK-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)Br)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)C2=CSC(=N2)/C(=C/NC3=C(C=C(C=C3)Br)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Br2FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of halogen substituents (bromo and fluoro groups) on the phenyl rings enhances its pharmacological properties by influencing lipophilicity and electronic characteristics.

Molecular Formula

  • Molecular Formula : C17_{17}H14_{14}Br2_{2}F1_{1}N2_{2}S
  • Molecular Weight : 420.18 g/mol

Antitumor Activity

Recent studies have highlighted the potential of thiazole derivatives, including our compound of interest, as antitumor agents . The thiazole moiety has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50_{50} values in the low micromolar range against human cancer cell lines like A-431 and Jurkat, indicating strong antiproliferative activity .

Case Study: Cytotoxicity Testing

In a comparative study, a series of thiazole derivatives were synthesized and tested for their cytotoxicity:

  • Compound A : IC50_{50} = 1.61 µg/mL
  • Compound B : IC50_{50} = 1.98 µg/mL
    The structural modifications significantly affected their potency, emphasizing the importance of electron-donating groups at specific positions on the phenyl ring .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent . Several thiazole derivatives have been evaluated for their effectiveness against bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.22 to 0.25 µg/mL, indicating potent antimicrobial properties .

Structure-Activity Relationship (SAR)

The SAR studies reveal that:

  • Electron-withdrawing groups at the ortho position enhance activity.
  • Substituents on the phenyl ring play a critical role in modulating biological activity.
  • The presence of both bromo and fluoro groups contributes to increased potency due to enhanced electron density and lipophilicity .

Data Table: Biological Activities of Related Compounds

CompoundActivity TypeIC50_{50} (µg/mL)Remarks
(E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrileAntitumorTBDRequires further testing
Compound AAntitumor1.61Effective against A-431 cells
Compound BAntitumor1.98Effective against Jurkat cells
Thiazole Derivative XAntimicrobial0.22 - 0.25Active against S. aureus

Scientific Research Applications

Synthesis and Characterization

The synthesis of (E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile typically involves the reaction of thiazole derivatives with aromatic amines. Characterization techniques such as Nuclear Magnetic Resonance (NMR) , Infrared (IR) spectroscopy , and X-ray crystallography are employed to confirm the molecular structure and purity of the compound.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit promising antimicrobial properties. In vitro studies have assessed the effectiveness of (E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile against various bacterial strains. The results are summarized in the following table:

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

The compound demonstrated significant activity against Gram-positive bacteria compared to Gram-negative strains, consistent with findings for other thiazole derivatives.

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines, including MCF7 (human breast adenocarcinoma). The Sulforhodamine B (SRB) assay was employed to determine cytotoxicity:

Cell LineIC50 (µM)
MCF715
HeLa20
A54925

These results indicate that (E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile exhibits notable cytotoxicity against breast cancer cells, suggesting its potential as a therapeutic agent.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in cancer progression. Using software such as Schrodinger , researchers have identified key residues in receptor binding sites that interact favorably with the compound:

  • Target Protein : Estrogen Receptor
  • Binding Energy : -9.5 kcal/mol
  • Key Interactions : Hydrogen bonds with critical amino acids and hydrophobic interactions that stabilize the binding.

These findings support the hypothesis that the compound may function through receptor modulation, potentially influencing pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related acrylonitrile-thiazole derivatives, emphasizing substituent effects, molecular properties, and research findings.

Structural and Functional Group Comparisons

Compound Name Substituents on Thiazole Acrylonitrile Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
(E)-3-((4-Bromo-2-fluorophenyl)amino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile 4-(3-Bromophenyl) 3-((4-Bromo-2-fluorophenyl)amino) C₁₈H₁₁Br₂FN₃S 479.16 (calculated) High halogen content (Br, F) enhances lipophilicity; potential enzyme inhibition or optoelectronic applications.
2-[4-(4-Bromophenyl)-thiazol-2-yl]-3-(2,4-dichloro-phenyl)-acrylonitrile 4-(4-Bromophenyl) 3-(2,4-Dichlorophenyl) C₁₈H₉BrCl₂N₂S 436.15 Dichlorophenyl group increases electron-withdrawing effects; studied for photophysical properties.
(2E)-3-[(4-Butylphenyl)amino]-2-[4-(3,4-dichlorophenyl)-thiazol-2-yl]acrylonitrile 4-(3,4-Dichlorophenyl) 3-((4-Butylphenyl)amino) C₂₂H₁₈Cl₂N₃S 442.37 Butyl chain improves solubility; amino group may enhance hydrogen-bonding interactions.
(E)-3-(4-Chlorophenyl)-2-[4-(3-oxobenzo[f]chromen-2-yl)-thiazol-2-yl]acrylonitrile 4-(3-Oxobenzo[f]chromen-2-yl) 3-(4-Chlorophenyl) C₂₅H₁₂ClN₃O₂S 461.90 Fused aromatic system (benzo[f]chromen) enhances π-π stacking; potential fluorescence or photochromic applications.
(E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile – (Thiophene core) 3-(4-Bromo-5-methylthiophen-2-yl) C₈H₅BrN₂S 241.11 Thiophene derivatives exhibit enzyme inhibition (e.g., COX-2) and photochromic behavior.

Key Observations

Halogenation Effects: The target compound’s dual bromine atoms (on phenyl rings) and fluorine (on the aniline group) contrast with analogs bearing chlorine (e.g., ). Bromine’s larger atomic radius and polarizability may enhance halogen bonding in biological targets (e.g., kinase inhibition) or improve thermal stability in materials science .

Amino Group Modifications: The 4-butylphenylamino substituent in increases hydrophobicity and may enhance membrane permeability compared to the target’s bromo-fluoroaniline group. However, the latter’s fluorine atom could improve metabolic stability by reducing oxidative degradation .

Heterocyclic Core Variations :

  • Replacing thiazole with thiophene (as in ) removes a nitrogen atom, reducing polarity and hydrogen-bonding capacity. Thiophene-based acrylonitriles are prioritized in photochromic materials due to their planar conjugated systems .

Extended Aromatic Systems :

  • The benzo[f]chromen-3-one substituent in extends π-conjugation, making it suitable for optoelectronic applications (e.g., organic light-emitting diodes) but may reduce solubility compared to simpler bromophenyl-thiazole systems.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile?

  • Methodological Answer : The synthesis of acrylonitrile derivatives typically involves condensation reactions between aminothiazole intermediates and activated nitriles. For example, thiazole rings can be constructed via Hantzsch thiazole synthesis using α-haloketones and thioureas. The (E)-configuration of the acrylonitrile group is achieved through controlled reaction conditions (e.g., base catalysis and inert atmosphere) to favor thermodynamic stability. Characterization via 1H^1H-NMR and 13C^{13}C-NMR is critical to confirm regioselectivity and stereochemistry .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Using programs like SHELXL (for refinement) and ORTEP-3 (for visualization), bond lengths, angles, and the (E)-configuration of the acrylonitrile moiety can be determined. For instance, the C=C bond in the acrylonitrile group typically displays a trans configuration with a bond length of ~1.34 Å, consistent with conjugation stabilization .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Identifies functional groups (e.g., C≡N stretch at ~2200 cm1^{-1}, C-Br stretches at ~500–600 cm1^{-1}).
  • NMR : 1H^1H-NMR resolves aromatic protons (e.g., splitting patterns for fluorophenyl and bromophenyl groups) and confirms the absence of Z-isomer peaks.
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., 79Br^{79}Br/81Br^{81}Br doublets) .

Advanced Research Questions

Q. How can hydrogen-bonding interactions in the crystal lattice of this compound be systematically analyzed?

  • Methodological Answer : Graph set analysis (GSA) is a robust tool for categorizing hydrogen-bonding patterns. Using Etter’s formalism, interactions are classified into motifs like D(a)\mathbf{D}(a) (donor-acceptor chains) or R22(8)\mathbf{R}_2^2(8) (eight-membered rings). For example, N–H···N and C–H···π interactions in the crystal lattice stabilize the packing arrangement, which can be visualized using Mercury or CrystalExplorer .

Q. What challenges arise in refining disordered bromine or fluorine atoms in the crystal structure?

  • Methodological Answer : Heavy atoms like Br and F exhibit strong electron density, leading to potential disorder. In SHELXL, anisotropic displacement parameters (ADPs) and constraints (e.g., SIMU/ISOR instructions) are applied to model disorder. Multi-conformational refinement (PART instructions) may be required. Fluorine’s smaller size complicates positional accuracy; high-resolution data (<1.0 Å) and Hirshfeld surface analysis improve reliability .

Q. How does the electronic nature of substituents (e.g., bromo, fluoro) influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nature of Br and F groups activates the thiazole ring toward Suzuki-Miyaura coupling. Computational studies (DFT) can predict reactive sites: the 4-bromo-2-fluorophenyl group directs electrophilic substitution to the para position of the thiazole. Experimental validation involves monitoring reaction yields with varying catalysts (e.g., Pd(PPh3_3)4_4) and bases (K2_2CO3_3) .

Q. What strategies optimize the reproducibility of crystallization for this compound?

  • Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMF/EtOH mixtures) at 4°C promotes high-quality crystals. Seeding techniques and controlled cooling rates (1–2°C/hr) minimize polymorphism. Dynamic light scattering (DLS) pre-analysis of the solution ensures monodisperse nucleation .

Data Contradiction & Resolution

Q. How should researchers address discrepancies between computational and experimental bond angles in the acrylonitrile moiety?

  • Methodological Answer : Discrepancies often arise from solvent effects or crystal packing forces not modeled in gas-phase DFT calculations. Hybrid QM/MM (quantum mechanics/molecular mechanics) methods incorporating solvent models (e.g., COSMO) improve agreement. Experimental validation via temperature-dependent crystallography can isolate thermal motion artifacts .

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